Photostability of E129 (Red 40) vs. Betanin (Beetroot Red) and Carminic Acid (Carmine) in Aqueous and Soft Drink Matrices
In a direct head‑to‑head study comparing the photodegradation kinetics of three organic red dyes under simulated sunlight, Red 40 (E129) exhibited the highest photostability in pure water, while carminic acid was more stable only in the soft drink matrix; betanin was consistently the least stable in both matrices . The degradation of all three dyes followed first‑order kinetics, and the measured rate constants allow quantitative selection of the dye that maximises colour retention for a given product environment .
| Evidence Dimension | First‑order photodegradation rate constant (k) and relative stability ranking |
|---|---|
| Target Compound Data | Most photostable in pure water; intermediate stability in soft drink matrix (quantitative rate constant reported in study) |
| Comparator Or Baseline | Betanin (beetroot red): least photostable in both matrices. Carminic acid (carmine): least stable in water, most stable in soft drink matrix |
| Quantified Difference | E129 was the most stable dye in pure water; in the soft drink matrix, carminic acid was more stable but E129 still outperformed betanin |
| Conditions | Aqueous solution and commercial soft drink matrix; simulated sunlight irradiation; absorbance spectroscopy monitoring; first‑order kinetic modelling |
Why This Matters
When formulating clear beverages or aqueous products without light‑blocking packaging, E129 delivers superior colour retention, directly reducing consumer complaints and product returns due to colour fading.
- [1] Patras A, Brunton NP, Da Pieve S, Butler F. Photostability of organic red food dyes. Food Chemistry. 2020;315:126263. https://doi.org/10.1016/j.foodchem.2020.126263 View Source
